Teloxantrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Teloxantrone involves multiple steps, including the formation of the anthrapyrazole core. The synthetic route typically starts with the condensation of an anthraquinone derivative with a hydrazine derivative to form the anthrapyrazole core. This is followed by various functional group modifications to achieve the final structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents, catalysts, and temperature controls .
Chemical Reactions Analysis
Teloxantrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The compound can undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
Teloxantrone has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound to study DNA intercalation and inhibition of topoisomerase II.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Medicine: Primarily used in the treatment of various cancers, including leukemia, melanoma, and sarcoma.
Industry: Utilized in the development of new antitumor agents and as a reference compound in drug discovery.
Mechanism of Action
Teloxantrone exerts its effects by intercalating into DNA and inhibiting topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . This leads to the formation of DNA crosslinks and strand breaks, ultimately inhibiting DNA replication and repair . The compound also interferes with ribonucleic acid (RNA) and protein synthesis .
Comparison with Similar Compounds
Teloxantrone is similar to other anthrapyrazole compounds, such as Mitoxantrone and Piroxantrone . this compound is unique in its specific modifications to the anthrapyrazole core, which enhance its DNA intercalation and topoisomerase II inhibition properties . Other similar compounds include:
Mitoxantrone: Another DNA intercalator and topoisomerase II inhibitor used in cancer treatment.
Piroxantrone: Similar in structure and function to this compound, with modifications to the basic side chains.
This compound’s unique structural features and potent antitumor activity make it a valuable compound in scientific research and medical applications.
Properties
CAS No. |
91441-48-4 |
---|---|
Molecular Formula |
C21H25N5O4 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one |
InChI |
InChI=1S/C21H25N5O4/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27/h2-5,22-23,25,27,29-30H,6-11H2,1H3 |
InChI Key |
WOPAVGQTOMNFGS-UHFFFAOYSA-N |
SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Canonical SMILES |
CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Moxantrazole; Teloxantrone; CI-937; DuP-937; NSC-355644; PD-113309; CI937; DuP937; NSC355644; PD113309. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.